molecular formula C8H13BrO2 B13496691 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers

2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers

Cat. No.: B13496691
M. Wt: 221.09 g/mol
InChI Key: BKXPWFFACNWZHB-UHFFFAOYSA-N
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Description

2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane is a chemical compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This compound is characterized by its unique spirocyclic structure, which includes a bromomethyl group and two oxygen atoms forming a dioxaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable spirocyclic precursor with a brominating agent. One common method is the bromination of 5,8-dioxaspiro[3.5]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl derivatives or alcohols.

Scientific Research Applications

2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane depends on its specific application. In biological systems, the bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

    2-(chloromethyl)-5,8-dioxaspiro[3.5]nonane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(iodomethyl)-5,8-dioxaspiro[3.5]nonane: Similar structure but with an iodomethyl group instead of a bromomethyl group.

    5,8-dioxaspiro[3.5]nonane: Lacks the bromomethyl group, serving as a precursor for the synthesis of various derivatives.

Uniqueness: 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to its specific reactivity and the presence of the bromomethyl group, which imparts distinct chemical properties compared to its chloro- and iodo- analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane

InChI

InChI=1S/C8H13BrO2/c9-5-7-3-8(4-7)6-10-1-2-11-8/h7H,1-6H2

InChI Key

BKXPWFFACNWZHB-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC(C2)CBr)CO1

Origin of Product

United States

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